N-(3,5-dimethylphenyl)-5-nitro-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3,5-dimethylphenyl)-5-nitro-2-furamide and related compounds often involves the reaction of nitrofuran derivatives with different amines or amides. For example, synthesis approaches can include condensation reactions of furan-carbonyl chlorides with aromatic amines in the presence of triethylamine, as demonstrated in the synthesis of 2,4-dimethyl-N-aryl-3-furamides, highlighting the methodological diversity in accessing nitrofurans and their analogs (Matiichuk et al., 2020).
Molecular Structure Analysis
The molecular structure of nitrofuran derivatives, including N-(3,5-dimethylphenyl)-5-nitro-2-furamide, can be analyzed through various spectroscopic techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis. These techniques provide detailed insights into the conformation and electronic structure of the molecules, essential for understanding their reactivity and properties (Gholivand et al., 2009).
Chemical Reactions and Properties
Nitrofuran derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. For instance, photolysis of N-butyl-5-nitro-2-furamide in methanol has been studied, revealing the potential for nitro group displacement and the formation of methoxy derivatives, indicative of their reactivity under light-induced conditions (Powers, 1971).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-5-9(2)7-10(6-8)14-13(16)11-3-4-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJDXNWQDZTNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789460 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethylphenyl)-5-nitrofuran-2-carboxamide |
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